molecular formula C24H25FNNaO4 B1145954 Fluvastatine CAS No. 155229-76-8

Fluvastatine

Cat. No. B1145954
M. Wt: 433.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of Fluvastatin involves a multi-step chemical process starting from fluorobenzene. The method encompasses a Friedel-Crafts acylation followed by a series of reactions including condensation with N-isopropyl aniline, cyclization, and a Vilsmeier-Haack reaction. These steps collectively yield Fluvastatin sodium with an overall yield of 26% (Zhou Wei-cheng, 2007). Another route involves the reaction of an aldehyde with diketene in the presence of Ti(O-i-Pr)4 and a chiral Schiff base ligand, leading to highly enantioselective synthesis (James T. Zacharia et al., 2010).

Molecular Structure Analysis

Fluvastatin's conformational structure has been studied using NMR, revealing its interaction with model cell membranes through its aromatic part. This interaction suggests a mechanism by which Fluvastatin may incorporate into biological membranes, influencing its pharmacokinetic and pharmacodynamic properties (L. Galiullina et al., 2016).

Chemical Reactions and Properties

Fluvastatin undergoes pH-dependent hydroxy acid-lactone interconversion, a common trait among statins, which influences its activity. This interconversion mechanism has been elucidated using density functional theory (DFT), revealing the energy profiles and stability of its forms under different pH conditions (Tomasz Grabarkiewicz et al., 2006).

Physical Properties Analysis

Fluvastatin is relatively hydrophilic compared to other statins, which impacts its absorption and distribution within the body. Its hydrophilic nature facilitates extensive absorption from the gastrointestinal tract and a subsequent high rate of metabolism and biliary excretion, primarily in the liver (C. Scripture & J. Pieper, 2001).

Chemical Properties Analysis

Fluvastatin's metabolism involves several cytochrome P450 enzymes, with CYP2C9 playing a significant role. It is metabolized to form various hydroxylated metabolites, which are primarily excreted in the bile. This metabolic pathway highlights its potential for drug-drug interactions, particularly with substrates of CYP2C9 (V. Fischer et al., 1999).

Scientific Research Applications

  • Renal Cancer Metastasis : Fluvastatin shows potential in inhibiting the metastasis of renal cancer. It has been observed to inhibit tumor growth, invasion, angiogenesis, and metastasis in murine renal cancer cell lines (Horiguchi et al., 2004).

  • Breast Cancer : Fluvastatin exhibits selective apoptosis in certain breast tumor cells, particularly those of estrogen receptor alpha-negative, basal-like tumor subtypes. A 10-gene mRNA abundance signature predictive of fluvastatin sensitivity in breast cancer has been proposed (Goard et al., 2013).

  • Systemic Lupus Erythematosus (SLE) : Fluvastatin has demonstrated efficacy in preventing atherothrombosis in SLE by reducing lipid levels, oxidative status, and vascular inflammation. It also shows effects on gene networks involved in cholesterol and lipid metabolism, inflammation, oxidative stress, and mitochondrial activity (Ruiz-Limón et al., 2014).

  • Malignant Glioma : Fluvastatin inhibits the growth of C6 rat malignant glioma cells, showing antiproliferative, proapoptotic, and antiinvasive activities. It's suggested as a potential treatment for malignant glioma (Sławińska-Brych et al., 2014).

  • High-Grade Breast Cancer : Fluvastatin has been found to reduce tumor proliferation and increase apoptosis in women with high-grade breast cancer (Garwood et al., 2009).

  • Osteoclast Differentiation and Alveolar Bone Erosion : In mouse models, fluvastatin significantly inhibits osteoclast differentiation and reduces alveolar bone erosion induced by Porphyromonas gingivalis lipopolysaccharide (Pokhrel et al., 2017).

  • Cardiovascular Disease Management : Fluvastatin is beneficial in primary and secondary prevention of cardiovascular diseases due to its ability to lower cholesterol levels and potentially exert antiatherogenic, antithrombotic, and antioxidant effects (McDonald & Jardine, 2008).

  • Renal Allograft Rejection : In a randomized trial, fluvastatin was shown to be safe for use in the peri-transplant period to correct dyslipidemia in patients with end-stage renal failure, although it had no effect on the incidence or severity of acute rejection following renal transplantation (Holdaas et al., 2001).

  • Mammary Carcinogenesis Prevention : Fluvastatin has shown preventive effects in rat mammary carcinogenesis, suggesting its potential in breast cancer prevention (Kubatka et al., 2013).

  • Antiphospholipid Syndrome (APS) : Statins like fluvastatin may benefit APS patients by reducing proinflammatory/prothrombotic markers (Jajoria et al., 2009).

Safety And Hazards

Fluvastatin is generally well-tolerated, but it can cause side effects such as muscle pain, headache, stomach pain, nausea, or indigestion . In rare cases, it can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure . It should not be taken if you have liver disease, or if you are pregnant or breastfeeding .

properties

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
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InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1
Source PubChem
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InChI Key

FJLGEFLZQAZZCD-JUFISIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
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Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
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Molecular Formula

C24H26FNO4
Source PubChem
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DSSTOX Substance ID

DTXSID2020636
Record name Fluvastatin
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Molecular Weight

411.5 g/mol
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Physical Description

Solid
Record name Fluvastatin
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Solubility

4.41e-03 g/L
Record name Fluvastatin
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Mechanism of Action

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol., Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...
Record name Fluvastatin
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Product Name

Fluvastatine

CAS RN

93957-54-1, 93957-55-2
Record name Fluvastatin
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Record name Fluvastatin sodium hydrate
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Record name FLUVASTATIN
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Record name Fluvastatin
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Record name Fluvastatin
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Melting Point

194-197 °C, MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/, 194 - 197 °C
Record name Fluvastatin
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Record name Fluvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Citations

For This Compound
969
Citations
M Campanella, R Summa, MR Nanni… - American Journal of …, 2003 - academic.oup.com
Carotid intima-media tickness (C-IMT) has recently generated considerable interest as markers of atherosclerosis and is considered a good predictor of peripheral vascular disease in …
Number of citations: 5 academic.oup.com
LL FL, L Pernas, M Vázquez - Anales de Medicina Interna (Madrid …, 2004 - europepmc.org
Hydroximetilglutaril-coenzima A reductase inhibitors (statin) have the potential to cause rhabdomyolysis. However, fluvastatin is rarely associated with rhabdomyolysis when compared …
Number of citations: 2 europepmc.org
IN Medvedev, IA Skorjatina - RUDN Journal of Medicine, 2010 - journals.rudn.ru
… INTRAVASCULAR ACTIVITY OF TROMBOCYTES IN ARTERIAL HYPERTENSION PATIENTS WITH DISLIPIDEMIA ON A BACKGROUND FLUVASTATINE … Key words …
Number of citations: 0 journals.rudn.ru
JR Modi, MS Cratty - Annals of Pharmacotherapy, 2002 - journals.sagepub.com
… insuffisance rénale aigue chez un patient recevant de la fluvastatine. Cette histoire de cas présente des évidences suggérant que ceci était un événement défavorable à la fluvastatine. …
Number of citations: 9 journals.sagepub.com
FJ Navarro-Triviño, R Ruiz-Villaverde - Anais Brasileiros de …, 2023 - SciELO Brasil
… not continue with the lichenoid eruption after starting fluvastatine. These metabolites could be … Although fluvastatine has been well tolerated by our patient, ezetimibe is considered a first-…
Number of citations: 1 www.scielo.br
TE Delea, TA Jacobson… - Annals of …, 2005 - journals.sagepub.com
… 'hygiène de vie et diététiques plus fluvastatine immédiatement à 80 mg/jour; ou (2) conseils d'hygiène de vie et diététiques seulement, avec instauration de fluvastatine 80 mg/jour après …
Number of citations: 20 journals.sagepub.com
J Liippo, P Taimen, L Talve… - Acta dermato …, 2008 - medicaljournalssweden.se
… To further improve circulation, nifedipine (20 mg) and fluvastatine (20 mg) were added to the … Later, the patient discontinued nifedipine and fluvastatine, which was followed by the …
Number of citations: 1 medicaljournalssweden.se
PH Prathyusha, B Anupama, V Jagathi… - Journal of Pharmaceutical …, 2011 - Citeseer
… The authors greatly acknowledge SPARC (sun pharma advance research center) for providing the gift sample of Fenofibrate & Fluvastatine. We are also thankful to the Principal and …
Number of citations: 8 citeseerx.ist.psu.edu
G Sevgi, E Meryem - Journal of advanced research in health …, 2019 - iupress.istanbul.edu.tr
… In this study, transethosomes have been developed, characterized, and loaded with a model lipophilic drug, fluvastatine. The in vitro pig skin penetration of fluvastatine from …
Number of citations: 1 iupress.istanbul.edu.tr
V Macolić-Šarinić, N Mirošević, M Lovrek, D Krnić… - 8th Congress of the …, 2007
Number of citations: 3

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